molecular formula C9H9ClN4O B14155350 4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol CAS No. 736941-80-3

4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

Katalognummer: B14155350
CAS-Nummer: 736941-80-3
Molekulargewicht: 224.65 g/mol
InChI-Schlüssel: DXHHDPYDOJGYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is a chemical compound that features a triazole ring, an amino group, and a chlorophenol moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like methanol or ethanol and may require heating or microwave irradiation to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Wirkmechanismus

The mechanism of action of 2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function . This inhibition can lead to a decrease in the breakdown of carbohydrates, making it useful in the treatment of diabetes. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((4H-1,2,4-triazol-4-yl)amino)methyl)-4-chlorophenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the chlorophenol moiety, in particular, enhances its potential as an antibacterial and anticancer agent, setting it apart from other triazole derivatives .

Eigenschaften

CAS-Nummer

736941-80-3

Molekularformel

C9H9ClN4O

Molekulargewicht

224.65 g/mol

IUPAC-Name

4-chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H9ClN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2

InChI-Schlüssel

DXHHDPYDOJGYAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)CNN2C=NN=C2)O

Löslichkeit

20.2 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.